Bis-sulfone-PEG12-NHS Ester
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Overview
Description
Bis-sulfone-PEG12-NHS Ester is a highly efficient, hydrophilic bifunctional crosslinking reagent. It features two reactive sulfonyl groups and a N-hydroxysuccinimide ester moiety, allowing for site-specific conjugation to biomolecules such as proteins, peptides, and nucleic acids . This compound is widely utilized for creating advanced drug delivery systems, targeted therapeutics, and bioconjugate vaccines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-sulfone-PEG12-N-hydroxysuccinimide Ester typically involves the reaction of polyethylene glycol (PEG) with sulfonyl chloride and N-hydroxysuccinimide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of Bis-sulfone-PEG12-N-hydroxysuccinimide Ester follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the final product’s quality and consistency. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Bis-sulfone-PEG12-N-hydroxysuccinimide Ester primarily undergoes bis-alkylation reactions. It is selective for the cysteine sulfur atoms from a native disulfide bond. These reagents undergo bis-alkylation to conjugate both thiols derived from the two cysteine residues of a reduced native disulfide bond, such as the interchain disulfide bonds of an antibody .
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine to reduce disulfide bonds. The reactions are typically carried out in aqueous media, with the hydrophilic PEG spacer increasing solubility .
Major Products Formed
The major products formed from these reactions are covalently rebridged disulfide bonds via a three-carbon bridge, leaving the protein structurally intact .
Scientific Research Applications
Bis-sulfone-PEG12-N-hydroxysuccinimide Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis-sulfone-PEG12-N-hydroxysuccinimide Ester involves the selective bis-alkylation of cysteine sulfur atoms from a native disulfide bond. This reaction results in the covalent rebridging of the disulfide bond via a three-carbon bridge, maintaining the structural integrity of the protein . The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, facilitating the conjugation process .
Comparison with Similar Compounds
Similar Compounds
Bis-sulfone-N-hydroxysuccinimide Ester: Similar in structure but without the polyethylene glycol spacer, making it less hydrophilic and less soluble in aqueous media.
Ms-PEG4-t-butyl Ester: Contains a mesyl group and a t-butyl protecting group, used in substitution reactions.
Uniqueness
Bis-sulfone-PEG12-N-hydroxysuccinimide Ester is unique due to its hydrophilic polyethylene glycol spacer, which increases solubility in aqueous media and enhances its utility in biological and medical applications . This feature distinguishes it from other bis-sulfone compounds that lack the polyethylene glycol spacer.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H80N2O22S2/c1-45-3-11-50(12-4-45)81(64,65)43-49(44-82(66,67)51-13-5-46(2)6-14-51)55(62)47-7-9-48(10-8-47)56(63)57-18-20-69-22-24-71-26-28-73-30-32-75-34-36-77-38-40-79-42-41-78-39-37-76-35-33-74-31-29-72-27-25-70-23-21-68-19-17-54(61)80-58-52(59)15-16-53(58)60/h3-14,49H,15-44H2,1-2H3,(H,57,63) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDSAKOWMGLMII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H80N2O22S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1197.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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